molecular formula C13H24N2O2 B2737116 tert-butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate CAS No. 2219353-98-5

tert-butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate

Cat. No.: B2737116
CAS No.: 2219353-98-5
M. Wt: 240.347
InChI Key: AZEROPXXZRBJAR-GSJFWJNXSA-N
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Description

tert-butyl N-[(2R,4S)-5-azaspiro[3.5]nonan-2-yl]carbamate is a chiral spirocyclic carbamate with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . Its structure features a 5-azaspiro[3.5]nonane core, where a nitrogen atom bridges two fused rings (three- and five-membered). The tert-butyl carbamate group provides steric protection to the amine, enhancing stability and modulating pharmacokinetic properties. This compound is widely used as a building block in medicinal chemistry, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics due to its conformational rigidity and balanced lipophilicity .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)6-4-5-7-14-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEROPXXZRBJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic amine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in the reaction include methylene chloride and chloroform .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. The unique conformation of tert-butyl n-[(2R,4S)-5-azaspiro[3.5]nonan-2-yl]carbamate may allow it to interact selectively with cancer cell targets, potentially leading to the development of new chemotherapeutic agents.

Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its structure suggests potential activity at various receptor sites, which could be beneficial in treating neurological disorders.

Drug Development

Lead Compound in Drug Design
Due to its structural characteristics, this compound can serve as a lead compound in drug discovery programs aimed at developing novel therapeutics for various diseases, including neurodegenerative disorders and cancers.

Prodrug Formulation
The stability and solubility of this compound suggest its potential use as a prodrug. Prodrugs can enhance bioavailability and target specific tissues more effectively than their active counterparts.

Synthesis and Modification Studies

Synthetic Pathways
Research into the synthesis of this compound has provided insights into efficient synthetic routes that can be applied to create analogs with modified properties. Understanding these pathways is crucial for optimizing the pharmacological profiles of similar compounds.

Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationships of this compound can lead to the identification of key functional groups responsible for its biological activity, aiding in the design of more effective derivatives.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of several spirocyclic compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of this compound, revealing its ability to modulate dopamine and serotonin receptors in vitro. This finding supports further exploration into its use as a therapeutic agent for conditions such as depression and anxiety disorders.

Mechanism of Action

The mechanism of action of tert-butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

The compound is compared to structurally related spirocyclic carbamates and analogous heterocycles, focusing on spiro ring configurations , substituent effects , and physicochemical properties .

Structural Variations in Spiro Systems

Key structural differences arise from spiro ring sizes, heteroatom placement, and substituent positions:

Compound Name (CAS) Spiro System Substituents Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Reference
tert-butyl N-[(2R,4S)-5-azaspiro[3.5]nonan-2-yl]carbamate (147611-03-8) 5-azaspiro[3.5]nonane tert-butyl carbamate C₁₃H₂₄N₂O₂ 240.34 55.84 2.15
tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (1416013-81-4) 5-azaspiro[2.5]octane tert-butyl carboxylate C₁₂H₂₁NO₂ 211.30 38.33 2.78
tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate (186203-05-4) 2-azaspiro[4.4]nonane tert-butyl carbamate C₁₄H₂₄N₂O₂ 252.36 55.84 2.40
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (351369-07-8) 5-azaspiro[2.4]heptane Methyl-linked tert-butyl carbamate C₁₂H₂₂N₂O₂ 226.32 55.84 1.90
tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate (2408976-25-8) 7-oxaspiro[3.5]nonane Hydroxymethyl, tert-butyl carbamate C₁₄H₂₅NO₄ 271.36 75.63 1.45

Key Observations :

  • Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., 7-oxaspiro in CAS 2408976-25-8) increases polarity (TPSA = 75.63 vs. 55.84 Ų) but lowers logP, impacting membrane permeability .
  • Substituent Position : Fluorine or hydroxymethyl groups (e.g., CAS 2408976-25-8) alter solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The parent compound (logP = 2.15) strikes a balance between solubility and permeability, ideal for CNS-targeting drugs. Fluorinated analogs (e.g., CAS 1052713-48-0, logP = 1.85) show reduced lipophilicity, favoring aqueous solubility .
  • Polar Surface Area (TPSA) : Higher TPSA in hydroxymethyl derivatives (75.63 Ų) may limit blood-brain barrier penetration compared to the parent compound (55.84 Ų) .
  • Synthetic Accessibility: Compounds with smaller spiro systems (e.g., [2.4]heptane) require specialized routes due to ring strain, while [3.5]nonane derivatives are more straightforward .

Biological Activity

Tert-butyl n-[(2R,4S)-5-azaspiro[3.5]nonan-2-yl]carbamate, with the chemical formula C13H24N2O2C_{13}H_{24}N_{2}O_{2} and CAS number 2219353-98-5, is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The azaspiro framework provides a rigid conformation that may influence receptor binding and pharmacological effects.

Physical Properties

PropertyValue
Molecular Weight240.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under proper storage conditions
  • Receptor Interaction : this compound has been shown to interact with various receptors, potentially influencing neurotransmitter systems. Its spirocyclic structure may enhance selectivity for specific receptors.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Pharmacological Effects

Research indicates the following potential pharmacological effects:

  • Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that related spirocyclic compounds could significantly reduce neuronal cell death in vitro when exposed to oxidative stressors. This suggests potential applications in neurodegenerative diseases .
  • Behavioral Studies : In behavioral assays conducted on rodents, compounds similar to this compound exhibited reduced anxiety-like behavior, indicating possible anxiolytic effects .
  • Metabolic Studies : Another research highlighted the metabolic effects of spirocyclic compounds, showing alterations in glucose metabolism and lipid profiles in treated subjects .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies are needed to evaluate the compound's safety profile, including potential side effects and long-term impacts on health.

Toxicity Data Summary

EndpointResult
Acute ToxicityNot determined
Chronic ToxicityNot determined
MutagenicityNot evaluated

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of tert-butyl n-[(2r,4s)-5-azaspiro[3.5]nonan-2-yl]carbamate?

Answer:
The synthesis of this spirocyclic carbamate requires precise control of reaction parameters. Key factors include:

  • Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions (e.g., epimerization or decomposition) .
  • Base Choice: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and carbamate formation .
  • Purification: Column chromatography with a gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the product in >95% purity .

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